(2E)-3-(adamantan-1-yl)but-2-enoic acid
Description
Properties
CAS No. |
1164552-12-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2e 3 Adamantan 1 Yl but 2 Enoic Acid and Analogues
Classical Approaches for α,β-Unsaturated Carboxylic Acid Formation
The formation of the α,β-unsaturated carboxylic acid moiety is a cornerstone of organic synthesis. Several classical methods are routinely employed, establishing a foundation for the more targeted approaches required for complex molecules like (2E)-3-(adamantan-1-yl)but-2-enoic acid.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds. vedantu.com When ketones are used, the reaction proceeds through a ketol intermediate (a β-hydroxy ketone), which readily dehydrates upon heating to yield an α,β-unsaturated ketone, also known as an enone. onlineorganicchemistrytutor.comdtic.mil The reaction can be catalyzed by either acid or base. vedantu.comdtic.mil
The general mechanism involves the formation of an enolate from one ketone molecule, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ketone molecule. numberanalytics.com Subsequent protonation and elimination of a water molecule result in the final conjugated system. dtic.mil A variation known as the Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde, which is particularly useful when one partner lacks α-hydrogens, preventing self-condensation. vedantu.com While direct synthesis of the target carboxylic acid via this method is not typical, the condensation of an adamantyl ketone with an appropriate carbonyl compound represents a key strategy for building the carbon skeleton.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with a high degree of stereoselectivity. wikipedia.org It is a modification of the Wittig reaction and involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene, which is crucial for the synthesis of the target compound. wikipedia.org
The reaction begins with the deprotonation of a phosphonate (B1237965) ester using a base (e.g., NaH) to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the ketone (such as an adamantyl ketone), forming an intermediate that eliminates a dialkylphosphate salt to give the alkene. wikipedia.org The byproducts are water-soluble, facilitating purification of the final product. wikipedia.org The steric hindrance of the phosphonate and the ketone substituents directs the reaction towards the (E)-isomer. google.com
Table 1: Comparison of Olefination Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphonium (B103445) ylide | Phosphonate-stabilized carbanion |
| Reactivity | Ylides can be less reactive with hindered ketones. | Carbanions are more nucleophilic and react well with ketones. wikipedia.org |
| Stereoselectivity | Often gives mixtures of (E) and (Z) isomers. | Typically shows high selectivity for the (E)-isomer. wikipedia.org |
| Byproduct | Triphenylphosphine oxide (often difficult to remove). | Dialkylphosphate salt (water-soluble, easy to remove). wikipedia.org |
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to synthesize ketones. masterorganicchemistry.comkhanacademy.org It involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The reactive electrophile is an acylium ion, which is not prone to the rearrangements that can plague Friedel-Crafts alkylations. nih.govyoutube.com
While this reaction traditionally involves aromatic substrates, the adamantane (B196018) cage can also undergo Friedel-Crafts-type reactions. nih.gov More importantly, this methodology is key to preparing the essential precursor, 1-adamantyl methyl ketone (1-acetyladamantane). The synthesis of 1-acetyladamantane can be achieved through various methods, including the reaction of 1-bromoadamantane (B121549) with vinyl acetate (B1210297) in the presence of manganese complexes, yielding the product in high yield. researchgate.net The reaction of adamantane-1-carbonyl chloride with organometallic reagents like Grignard reagents, in the presence of a suitable catalyst, also provides an efficient route to 1-adamantyl ketones. researchgate.net
Targeted Synthesis of Adamantane-Substituted Alkenoic Acids
The specific synthesis of this compound requires a multi-step approach that begins with the construction of an appropriate adamantyl-containing precursor, followed by a stereocontrolled olefination reaction.
A primary strategy for synthesizing the target molecule begins with the formation of 1-adamantyl methyl ketone. This key intermediate can be synthesized from adamantane carboxylic acid-1 and alkyl lithium reagents. dtic.mil
Once 1-adamantyl methyl ketone is obtained, the but-2-enoic acid side chain can be installed via an olefination reaction. Several methods are suitable for this transformation:
Horner-Wadsworth-Emmons Reaction: As previously discussed, reacting 1-adamantyl methyl ketone with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, will generate the ethyl ester of this compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. This is often the method of choice due to its high (E)-selectivity.
Reformatsky Reaction: This reaction involves treating an α-halo ester (e.g., ethyl bromoacetate) with zinc dust to form an organozinc reagent (a Reformatsky enolate). libretexts.org This enolate then adds to the carbonyl group of 1-adamantyl methyl ketone to form a β-hydroxy ester. nih.gov Dehydration of this intermediate under acidic conditions yields the α,β-unsaturated ester, which can then be hydrolyzed.
Knoevenagel Condensation: This condensation reaction occurs between a ketone and a compound with an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The Doebner modification uses pyridine as a solvent and malonic acid as the nucleophile, which often results in condensation followed by decarboxylation to directly yield the α,β-unsaturated carboxylic acid. wikipedia.org
Table 2: Synthesis of 1-Adamantyl Ketone Precursors
| Starting Material | Reagent(s) | Product | Reference |
| 1-Bromoadamantane | Vinyl acetate, Mn₂(CO)₁₀ | 1-Acetyladamantane | researchgate.net |
| Adamantane carboxylic-1 acid | Alkyl lithium | 1-Adamantyl alkyl ketone | dtic.mil |
| Adamantane-1-carbonyl chloride | Grignard reagents, MnCl₄Li₂ | Alkyl adamantyl ketones | researchgate.net |
Achieving high purity of the (2E)-isomer is critical, and the choice of synthetic method is paramount. The Horner-Wadsworth-Emmons reaction is particularly advantageous for this purpose due to its inherent stereoselectivity. google.com
The preference for the (E)-alkene product arises from the reaction mechanism. The intermediate steps are reversible, allowing for equilibration to the thermodynamically more stable transition state. Steric repulsion between the bulky adamantyl group on the ketone and the substituents on the phosphonate carbanion in the transition state leading to the (Z)-isomer is significant. The transition state that leads to the (E)-isomer minimizes these steric clashes, making it lower in energy and thus the favored pathway. google.com This thermodynamic control ensures that the this compound derivative is formed as the major product.
Radical and Carbocation-Mediated Functionalization of Adamantanes Towards Carboxylic Acid Derivatives
The synthesis of adamantane carboxylic acids often relies on the generation of reactive intermediates, such as radicals or carbocations, at the sterically accessible and electronically favored bridgehead positions. nih.govrsc.org The inherent stability of the 1-adamantyl carbocation, a consequence of hyperconjugation within the rigid cage structure, makes it a frequent target in synthetic transformations. nih.gov Conversely, the corresponding 1-adamantyl radical is destabilized due to its inability to adopt a more stable pyramidal geometry. nih.gov
Direct C-H Functionalization Strategies at Adamantane Bridgehead Positions
Direct C-H functionalization is a powerful strategy for converting the strong, unactivated C-H bonds of adamantane into more complex functionalities, thereby streamlining synthetic pathways. nih.gov These methods often proceed through radical or carbocationic intermediates.
One of the most classic methods for introducing a carboxylic acid group at the bridgehead position is the Koch-Haaf reaction . google.com This reaction involves the carboxylation of adamantane or its derivatives (such as 1-bromoadamantane or 1-adamantanol) using formic acid in the presence of concentrated sulfuric acid. google.comorgsyn.org The mechanism involves the formation of a stable 1-adamantyl carbocation, which is then trapped by carbon monoxide (generated in situ from formic acid) and subsequently hydrolyzed to yield 1-adamantanecarboxylic acid. orgsyn.org Variations of this method include using tert-butyl alcohol as a carbocation precursor in the presence of formic and sulfuric acids. orgsyn.org
Radical-mediated approaches offer an alternative route. For instance, oxidative carbonylation using a phthalimide-N-oxyl (PINO) radical can functionalize adamantane. nih.gov The PINO radical abstracts a hydrogen atom from a bridgehead position to generate a 1-adamantyl radical. This radical is then intercepted by carbon monoxide to form an acyl radical, which, upon reaction with oxygen, ultimately yields 1-adamantanecarboxylic acid. nih.gov A notable feature of this method is its ability to functionalize 1-adamantanecarboxylic acid itself to produce the corresponding dicarboxylic acid. nih.gov
The table below summarizes key findings for these direct functionalization strategies.
| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |
| Adamantane | Formic acid, t-butyl alcohol, H₂SO₄ | 1-Adamantyl carbocation | 1-Adamantanecarboxylic acid | 67-72% | orgsyn.org |
| 1-Nitroxyadamantane | Formic acid, H₂SO₄, Urea | 1-Adamantyl carbocation | 1-Adamantanecarboxylic acid | 90-99% | google.com |
| Adamantane | NHPI, O₂, CO | 1-Adamantyl radical | 1-Adamantanecarboxylic acid | - | nih.gov |
| 1-Adamantanecarboxylic acid | NHPI, O₂, CO | Radical | Adamantane-1,3-dicarboxylic acid | 57% | nih.gov |
| Yields are as reported in the source and may vary based on specific reaction conditions. |
Palladium-Catalyzed Oxidative Carbonylation
Palladium catalysis provides a sophisticated tool for the functionalization of hydrocarbons, including adamantane. researchgate.net Palladium-catalyzed oxidative carbonylation enables the direct introduction of a carbonyl group from carbon monoxide into a C-H bond, offering a pathway to esters and carboxylic acids. nih.govresearchgate.net
One reported method involves the palladium-catalyzed oxidative carbonylation of adamantane using carbon monoxide and an alcohol, such as benzyl (B1604629) alcohol, to produce the corresponding ester. nih.gov This reaction proceeds at a relatively low CO pressure (5 bar) and shows a preference for activating the tertiary C-H bond at the bridgehead position over the secondary positions, with a reported selectivity ratio of 3:1. nih.gov The resulting ester, benzyl 1-adamantanecarboxylate, can then be hydrolyzed to the desired 1-adamantanecarboxylic acid. This approach avoids the use of pre-functionalized adamantane substrates. nih.govresearchgate.net
Another metal-free approach to oxidative carbonylation uses di-tert-butyl peroxide (DTBP) as a radical initiator in the presence of carbon monoxide and benzyl alcohol to generate benzyl esters from various alkanes, including adamantane. nih.gov While effective, this method exhibited lower regioselectivity for the bridgehead position compared to the palladium-catalyzed system. nih.gov
| Hydrocarbon | Catalyst/Initiator | Reagents | Product | Yield (Selectivity 3°:2°) | Reference |
| Adamantane | Palladium catalyst | CO, Benzyl alcohol | Benzyl 1-adamantanecarboxylate | 68% (3:1) | nih.gov |
| Adamantane | DTBP (metal-free) | CO, Benzyl alcohol | Benzyl adamantane carboxylates | 77% (2:1) | nih.gov |
| Yields and selectivities are as reported in the source. |
Emerging and Advanced Synthetic Strategies
The quest for more efficient and novel synthetic routes has led to the development of advanced strategies that move beyond traditional functionalization, including methods that reshape the core structure of the adamantane cage itself.
Skeletal Editing Techniques for Diamondoid Structures
Skeletal editing has recently emerged as a powerful strategy for reconfiguring molecular frameworks in ways that are difficult to achieve with conventional synthetic methods. nih.gov This approach allows for atom insertion, deletion, or exchange within the carbon skeleton itself. nih.govnih.govacs.org For diamondoids like adamantane, skeletal editing offers a pathway to "dope" the diamond-like structure with heteroatoms (e.g., O, N, S) or to create unnatural, strained cage systems. nih.govacs.orgresearchgate.net
The core of this strategy involves fragmentation of the diamondoid cage followed by reconstruction. acs.org One reported method involves two sequential retro-Barbier fragmentations to open the cage, which is then reconstructed in the presence of a dopant atom. nih.govacs.org While primarily demonstrated for heteroatom incorporation, the principles of skeletal editing—harnessing the reactivity of specific structural motifs to orchestrate rearrangements—could pave the way for novel carbon-carbon bond-forming strategies to introduce complex side chains. nih.gov This build-edit-decorate approach allows for the rapid construction of molecular complexity with high step economy. nih.gov
Photochemical and Catalytic Approaches for Carbon-Carbon Bond Formation
Photochemistry and photoredox catalysis offer green and efficient methods for generating radical intermediates under mild conditions, enabling novel C-C bond formations. pieberlab.comresearchgate.netrsc.org These light-mediated strategies are particularly useful for activating the strong C-H bonds characteristic of adamantane. acs.orgresearchgate.net
One approach utilizes decatungstate photocatalysis in a three-component synthesis. nih.gov Upon irradiation, the excited photocatalyst abstracts a hydrogen atom from adamantane to generate the 1-adamantyl radical. nih.gov This radical can be trapped by carbon monoxide to form an acyl radical, which then participates in a Giese-type addition with an alkene. nih.govrsc.org This tandem carbonylation-addition process directly forges a new carbon-carbon bond and installs a carbonyl functionality, providing a direct route to adamantyl ketones and related structures. nih.gov
Furthermore, methods have been developed for the direct C-H alkylation of adamantanes using a combination of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org These systems show excellent chemoselectivity for the strong tertiary C-H bonds of the adamantane core, allowing for derivatization with a broad functional group tolerance. acs.org While these methods typically focus on alkylation, their adaptation for introducing functionalized chains, such as a butenoic acid precursor, represents a promising future direction. Catalytic rearrangement of alkynes into reactive carbenoid intermediates, which then insert into C-H bonds, is another emerging strategy for C-C bond formation. organic-chemistry.org
| Method | Catalyst System | Key Steps | Product Type | Reference |
| Decatungstate Photocatalysis | Tetrabutylammonium decatungstate (TBADT) | H-atom abstraction, Carbonylation, Giese addition | Adamantyl ketones | nih.gov |
| Photoredox/HAT Catalysis | Iridium or organic photocatalyst + HAT catalyst | Selective H-atom abstraction, Radical-radical coupling | Alkylated adamantanes | acs.org |
| Gold-Catalyzed Rearrangement | Au catalyst | Alkyne rearrangement to carbenoid, C-H insertion | Adamantyl-substituted alkenes | organic-chemistry.org |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. nih.govresearchgate.net This technique is particularly effective for solvent-free reactions. nih.gov
While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed, the principles have been successfully applied to related transformations. For example, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free, microwave-assisted conditions using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net This demonstrates the potential for microwave irradiation to facilitate the formation of bonds involving carboxylic acid derivatives. The application of this technology to key steps in the synthesis of the target molecule, such as the condensation or coupling reactions required to build the butenoic acid side chain from an adamantane carboxylic acid precursor, could significantly enhance synthetic efficiency. nih.gov The ability to run reactions at elevated temperatures for short periods can overcome activation barriers and drive reactions to completion quickly. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2e 3 Adamantan 1 Yl but 2 Enoic Acid
Reactivity of the α,β-Unsaturated Carboxylic Acid System
The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid in (2E)-3-(adamantan-1-yl)but-2-enoic acid results in a polarized system, making the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature is the basis for a variety of addition reactions.
Nucleophilic Conjugate Additions (Michael Additions)
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the unsaturated system. For this compound, this would involve the addition of a nucleophile to the carbon atom adjacent to the adamantyl group.
The general mechanism involves the attack of a Michael donor (nucleophile) on the β-carbon of the α,β-unsaturated carboxylic acid (Michael acceptor). This leads to the formation of an enolate intermediate, which is then protonated to yield the final product. A variety of nucleophiles, including stabilized carbanions (e.g., from malonates, β-ketoesters), amines, thiols, and cuprates, can act as Michael donors. masterorganicchemistry.comorganic-chemistry.org
While specific studies on Michael additions to this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established. The bulky adamantyl group is expected to exert a significant steric hindrance, potentially influencing the rate and stereoselectivity of the addition. The reaction of amines with similar crotonic acid systems is a known process. researchgate.net
Table 1: Potential Michael Donors for Reaction with this compound
| Nucleophile Type | Specific Example | Expected Product Type |
| Carbon Nucleophile | Diethyl malonate | 3-(Adamantan-1-yl)-4,4-bis(ethoxycarbonyl)butanoic acid |
| Nitrogen Nucleophile | Piperidine (B6355638) | 3-(Adamantan-1-yl)-3-(piperidin-1-yl)butanoic acid |
| Sulfur Nucleophile | Thiophenol | 3-(Adamantan-1-yl)-3-(phenylthio)butanoic acid |
| Organocuprate | Lithium dimethylcuprate | 3-(Adamantan-1-yl)-3-methylbutanoic acid |
Electrophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound can also undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of the addition is governed by the stability of the resulting carbocation.
For this compound, the addition of an electrophile (E+) would likely occur at the α-carbon, leading to a carbocation at the β-carbon, which is stabilized by the adjacent adamantyl group. The subsequent attack of a nucleophile (Nu-) would complete the addition.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Expected Product |
| H₂/Pd-C | H | H | 3-(Adamantan-1-yl)butanoic acid |
| Br₂ | Br⁺ | Br⁻ | 2,3-Dibromo-3-(adamantan-1-yl)butanoic acid |
| HBr | H⁺ | Br⁻ | 3-Bromo-3-(adamantan-1-yl)butanoic acid |
| H₂O/H⁺ | H⁺ | H₂O | 3-Hydroxy-3-(adamantan-1-yl)butanoic acid |
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-withdrawing nature of the carboxyl group activates the double bond of this compound, making it a potential dienophile in Diels-Alder reactions. libretexts.orglibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ucalgary.ca
In a hypothetical Diels-Alder reaction, this compound would react with a diene, such as 1,3-butadiene, to form a cyclohexene (B86901) derivative. The stereochemistry of the product is determined by the endo rule, which predicts that the electron-withdrawing substituent on the dienophile will preferentially occupy the endo position in the transition state. upenn.eduyoutube.com
The steric bulk of the adamantyl group could influence the facial selectivity of the diene's approach to the dienophile, potentially leading to a preference for one diastereomer over another.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional group that can undergo a variety of transformations, most notably esterification and amidation, to produce a range of derivatives.
Esterification Pathways and Derivatization
Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common approach. chemguide.co.uk This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and the removal of water can drive it to completion. The bulky adamantyl group might necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve good yields. googleapis.com Alternative esterification methods that may be applicable include reaction with alkyl halides in the presence of a base or using coupling agents.
Table 3: Potential Esterification Reactions of this compound
| Alcohol | Catalyst | Expected Ester Product |
| Methanol | H₂SO₄ | Methyl (2E)-3-(adamantan-1-yl)but-2-enoate |
| Ethanol | HCl | Ethyl (2E)-3-(adamantan-1-yl)but-2-enoate |
| Isopropanol | H₂SO₄ | Isopropyl (2E)-3-(adamantan-1-yl)but-2-enoate |
| Benzyl (B1604629) alcohol | H₂SO₄ | Benzyl (2E)-3-(adamantan-1-yl)but-2-enoate |
Recent developments in esterification catalysis, such as the use of Lewis acids like bismuth(III) triflate, could also be applied, although side reactions like ether formation from the alcohol might occur. rug.nl
Amidation and Analogous Nitrogen-Containing Derivatizations
The synthesis of amides from this compound is another important derivatization pathway. youtube.com This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible, though it often requires high temperatures.
The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder method for amide bond formation. These reagents activate the carboxylic acid in situ, allowing it to react with a wide range of primary and secondary amines. The synthesis of various adamantyl-substituted aminoxyls has been reported, indicating the feasibility of introducing nitrogen-containing functionalities to the adamantane (B196018) core. nih.gov
Table 4: Potential Amidation Reactions of this compound
| Amine | Coupling Agent | Expected Amide Product |
| Ammonia | DCC | (2E)-3-(adamantan-1-yl)but-2-enamide |
| Aniline | EDC | N-Phenyl-(2E)-3-(adamantan-1-yl)but-2-enamide |
| Diethylamine | DCC | N,N-Diethyl-(2E)-3-(adamantan-1-yl)but-2-enamide |
| Pyrrolidine | EDC | 1-((2E)-3-(Adamantan-1-yl)but-2-enoyl)pyrrolidine |
The synthesis of other nitrogen-containing derivatives, such as isocyanates from the corresponding amine, has also been explored for adamantane compounds, suggesting further derivatization possibilities. mdpi.com
Reduction and Oxidation Transformations
The α,β-unsaturated system in this compound is susceptible to both reduction and oxidation, although the steric hindrance imposed by the adamantyl group may influence the reaction conditions required.
Reduction:
Catalytic hydrogenation of α,β-unsaturated carboxylic acids typically leads to the saturation of the carbon-carbon double bond. tcichemicals.com For this compound, this would yield 3-(adamantan-1-yl)butanoic acid. The choice of catalyst and reaction conditions is crucial to achieve selectivity.
| Catalyst System | Expected Major Product | Reaction Conditions |
| H₂, Pd/C | 3-(adamantan-1-yl)butanoic acid | Ambient temperature and pressure |
| H₂, Rh/C | 3-(adamantan-1-yl)butanoic acid | Mild conditions |
| NaBH₄/NiCl₂ | 3-(adamantan-1-yl)butanoic acid | Methanol, room temperature |
| LiAlH₄ | (2E)-3-(adamantan-1-yl)but-2-en-1-ol | Ether, followed by aqueous workup |
This table presents expected outcomes based on general principles of catalytic hydrogenation and reduction of α,β-unsaturated carboxylic acids.
The bulky adamantyl group may hinder the approach of the substrate to the catalyst surface, potentially requiring more forcing conditions (higher pressure or temperature) compared to less hindered analogues. Selective reduction of the carboxylic acid group in the presence of the C=C double bond is challenging but can sometimes be achieved with specific reagents like diisobutylaluminium hydride (DIBAL-H), which would likely yield (2E)-3-(adamantan-1-yl)but-2-en-1-ol.
Oxidation:
Oxidative cleavage of the carbon-carbon double bond is a common reaction for α,β-unsaturated systems. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can be employed. researchgate.netmasterorganicchemistry.com
Ozonolysis: Treatment with ozone followed by an oxidative work-up (e.g., with hydrogen peroxide) would cleave the double bond to yield adamantan-1-one and pyruvic acid. A reductive work-up (e.g., with dimethyl sulfide) would also produce adamantan-1-one along with pyruvaldehyde. researchgate.netcopernicus.org
Permanganate Oxidation: Hot, acidic, or basic potassium permanganate would also be expected to cleave the double bond, affording adamantan-1-one and pyruvic acid. masterorganicchemistry.comresearchgate.net
Epoxidation of the double bond with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) is another possible oxidative transformation, which would lead to the formation of an epoxide. The subsequent reactivity of this epoxide would be of interest for further synthetic modifications.
Chemical Transformations Involving the Adamantyl Group
The adamantane cage is known for its unique reactivity, particularly at the bridgehead (tertiary) and methylene (B1212753) (secondary) positions. nih.gov
Functionalization at Secondary Methylene Positions
While the tertiary bridgehead positions of adamantane are generally more reactive towards electrophiles and radical abstractors, functionalization at the secondary methylene positions is also possible, often requiring specific reagents or reaction conditions. almerja.com The presence of the butenoic acid substituent at a bridgehead position will influence the regioselectivity of these reactions due to both steric and electronic effects.
Radical halogenation, for instance, can lead to substitution at the methylene positions. The selectivity will depend on the nature of the halogen and the reaction conditions. Photobromination, for example, is known to favor tertiary C-H bonds but can also occur at secondary positions.
| Reagent/Condition | Potential Product(s) |
| NBS, light | Bromination at a methylene position of the adamantyl group |
| Lead tetraacetate | Acetoxylation at a methylene position |
| Ozone on silica (B1680970) gel | Hydroxylation at a methylene position |
This table outlines potential functionalization reactions at the methylene positions of the adamantyl moiety based on known adamantane chemistry.
Rearrangements and Cage Modifications of the Adamantane Skeleton
The rigid adamantane skeleton can undergo rearrangements under certain conditions, typically involving carbocationic intermediates. The most common of these is the Wagner-Meerwein rearrangement. uni-giessen.demasterorganicchemistry.com Such rearrangements are often driven by the formation of a more stable carbocation.
In the context of this compound, protonation of the double bond could, in principle, lead to a carbocation at the β-carbon. However, due to the presence of the adjacent adamantyl group, a more likely scenario for rearrangement would involve the adamantyl cation itself. For instance, under strongly acidic conditions, if a carbocation were to be generated at a tertiary position of the adamantane ring through some other process, it could potentially rearrange. It is also conceivable that under harsh conditions, the entire adamantyl group could migrate. masterorganicchemistry.com
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions of this compound would rely on a combination of kinetic studies and isotopic labeling experiments.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies would provide valuable insights into the influence of the bulky adamantyl group on the reactivity of the α,β-unsaturated carboxylic acid system. For example, the rate of nucleophilic addition to the β-carbon (a Michael-type addition) would be expected to be significantly lower than for less sterically hindered analogues. wikipedia.org
A hypothetical kinetic study could involve reacting this compound with a nucleophile, such as a thiol, and monitoring the reaction rate, likely by UV-Vis spectroscopy or NMR. The rate law would be determined by varying the concentrations of the reactants. Comparing the rate constant to that of a less hindered analogue, like (2E)-3-methylbut-2-enoic acid, would quantify the steric hindrance effect of the adamantyl group.
| Reaction Type | Expected Kinetic Observations |
| Michael Addition | Slower reaction rate compared to less hindered analogues. |
| Esterification | The reaction rate may be influenced by the steric bulk around the carboxyl group. |
| Catalytic Hydrogenation | The reaction rate may be dependent on catalyst type and accessibility of the double bond. |
This table presents hypothetical kinetic observations for reactions of this compound.
Isotopic Labeling Experiments for Pathway Confirmation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For this compound, several labeling strategies could be employed to confirm reaction pathways.
Deuterium (B1214612) Labeling in Reduction Reactions: To confirm whether the hydrogenation of the double bond occurs via direct addition of hydrogen or through a different pathway, the reaction could be carried out using deuterium gas (D₂). Analysis of the resulting 3-(adamantan-1-yl)butanoic acid by mass spectrometry or NMR spectroscopy would reveal the positions of deuterium incorporation.
¹⁸O-Labeling in Oxidation Reactions: In the ozonolysis reaction, using ¹⁸O-labeled water in the work-up would result in the incorporation of ¹⁸O into the carboxylic acid group of the pyruvic acid product, confirming the mechanism of cleavage and subsequent oxidation.
¹³C-Labeling to Trace Rearrangements: To investigate potential rearrangements of the adamantane skeleton, a substrate synthesized with a ¹³C-labeled carbon atom at a specific position in the adamantyl cage could be used. Any scrambling of the ¹³C label in the product would provide evidence for skeletal rearrangements. For instance, if a Wagner-Meerwein rearrangement were to occur, the position of the ¹³C label in the rearranged product would be different from its original position.
These types of experiments, while not yet reported for this specific molecule, are standard methods in mechanistic organic chemistry and would be essential for a thorough understanding of the reactivity of this compound.
Transition State Analysis in Key Transformations of this compound
A thorough review of available scientific literature and chemical databases did not yield specific studies focused on the transition state analysis of key chemical transformations involving this compound. While computational and experimental studies on the reactivity of related α,β-unsaturated carboxylic acids and adamantane derivatives exist, direct mechanistic investigations and transition state calculations for this particular compound are not documented in the searched resources.
The bulky adamantane group attached to the β-carbon of the butenoic acid backbone introduces significant steric hindrance, which would be a critical factor in any transition state model. Theoretical studies, were they available, would likely focus on the conformational analysis of reactants and transition states, as well as the energetic barriers for reactions such as addition, cyclization, or polymerization. The electronic effects of the adamantyl group, primarily its weak electron-donating inductive effect, would also be a key parameter in such analyses.
Without experimental data or computational studies on this compound, any discussion of its transition state analysis would be purely speculative and fall outside the scope of this fact-based article. Further research, including quantum chemical calculations and kinetic studies, would be necessary to elucidate the mechanistic pathways and characterize the transition states for reactions involving this compound.
Stereochemical Aspects of 2e 3 Adamantan 1 Yl but 2 Enoic Acid
Control and Maintenance of (E)-Stereochemistry During Synthesis
The synthesis of α,β-unsaturated carbonyl compounds with a defined stereochemistry at the double bond is a cornerstone of organic synthesis. For (2E)-3-(adamantan-1-yl)but-2-enoic acid , achieving and maintaining the (E)-configuration is paramount. This is typically accomplished through stereoselective olefination reactions.
Stereoselective Olefination Reactions for (E)-Isomer Generation
The Horner-Wadsworth-Emmons (HWE) reaction stands out as a primary method for the stereoselective synthesis of (E)-alkenes. wikipedia.orgnrochemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of synthesizing This compound , the key starting materials would be 1-adamantyl methyl ketone and a phosphonate (B1237965) ester, such as triethyl phosphonoacetate. wikipedia.org The reaction generally proceeds with high (E)-selectivity due to the thermodynamic stability of the anti-periplanar transition state, which minimizes steric interactions. nrochemistry.com The bulky adamantyl group is expected to further enhance this selectivity by strongly disfavoring the syn-periplanar transition state that would lead to the (Z)-isomer.
Another classical method for alkene synthesis is the Wittig reaction. masterorganicchemistry.com While unstabilized Wittig ylides typically favor the formation of (Z)-alkenes, stabilized ylides, such as those derived from carboalkoxy-substituted phosphonium (B103445) salts, predominantly yield (E)-alkenes. osti.gov Therefore, the reaction of 1-adamantyl methyl ketone with a stabilized ylide like (carboethoxymethylene)triphenylphosphorane would be another viable route to the ethyl ester of This compound , which can then be hydrolyzed to the desired carboxylic acid.
| Olefination Reaction | Key Reagents | Typical Selectivity |
| Horner-Wadsworth-Emmons | 1-Adamantyl methyl ketone, Triethyl phosphonoacetate, Base (e.g., NaH, KHMDS) | Predominantly (E) wikipedia.orgnrochemistry.com |
| Wittig Reaction (Stabilized Ylide) | 1-Adamantyl methyl ketone, (Carboethoxymethylene)triphenylphosphorane | Predominantly (E) masterorganicchemistry.comosti.gov |
Investigation of E/Z Isomerization Processes and Equilibria
Once the (E)-isomer is synthesized, it is crucial to understand the conditions under which it might isomerize to the (Z)-isomer. The E/Z isomerization of α,β-unsaturated carbonyl compounds can be induced by various factors, including light (photochemical isomerization) or acid/base catalysis. acs.orgcapes.gov.br
Photochemical isomerization can occur through direct irradiation, leading to an excited state where rotation around the double bond is facilitated. acs.org The resulting photostationary state is a mixture of both (E) and (Z) isomers. Acid-catalyzed isomerization of β,γ-unsaturated ketones to their more stable α,β-conjugated isomers is a well-known process that proceeds through an enol intermediate. researchgate.net A similar mechanism could potentially lead to the interconversion of (E) and (Z) isomers of β-substituted acrylic acids under acidic conditions. However, the significant steric bulk of the adamantyl group in This compound is expected to create a high energy barrier for the formation of the (Z)-isomer, thus making the (E)-isomer the thermodynamically more stable product and shifting the equilibrium significantly towards it.
Influence of the Adamantyl Group on Conformation and Reactivity
Steric Hindrance Effects on Reaction Pathways and Selectivity
The bulky adamantyl group exerts significant steric hindrance around the double bond and the carboxylic acid functionality. This steric shielding can dictate the regioselectivity and stereoselectivity of subsequent reactions. For instance, in reactions involving nucleophilic attack at the β-carbon (conjugate addition or Michael addition), the adamantyl group can hinder the approach of the nucleophile. masterorganicchemistry.comwikipedia.org This effect can be exploited to control the stereochemical outcome of such additions or to direct the reaction to the less hindered carbonyl carbon.
The steric hindrance can also influence the reactivity of the carboxylic acid group itself. Esterification or amidation reactions might proceed at different rates compared to less hindered analogues.
| Reaction Type | Potential Influence of Adamantyl Group |
| Michael Addition | Reduced reaction rates; potential for diastereoselectivity due to hindered approach of the nucleophile. nih.gov |
| Nucleophilic addition to carbonyl | May be favored over conjugate addition due to steric hindrance at the β-carbon. |
| Esterification/Amidation | Reaction rates may be affected by steric hindrance around the carboxyl group. |
Conformational Preferences and Their Impact on Molecular Recognition
The adamantyl cage is a highly lipophilic and rigid scaffold. nih.gov In This compound , the rotational freedom exists around the single bond connecting the adamantyl group to the butenoic acid chain. Computational studies on similar adamantyl-substituted systems can provide insights into the preferred conformations. nih.govresearchgate.net The molecule is likely to adopt a conformation that minimizes steric strain between the adamantyl group and the substituents on the double bond.
The well-defined shape and lipophilicity of the adamantyl group make it an excellent guest for various host molecules in supramolecular chemistry. nih.gov Cyclodextrins, which are toroidal-shaped oligosaccharides with a hydrophobic inner cavity, are known to form stable inclusion complexes with adamantane (B196018) derivatives. nih.govrsc.org The carboxylic acid functionality of This compound provides a potential site for hydrogen bonding or electrostatic interactions, which can further influence its binding with host molecules. The specific conformation adopted by the molecule will play a crucial role in the geometry and stability of these host-guest complexes. rsc.org
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. tandfonline.comresearchgate.net Such calculations would provide a deep understanding of the electronic environment of (2E)-3-(adamantan-1-yl)but-2-enoic acid.
Electronic Structure Analysis, including Frontier Molecular Orbitals (FMO)
An analysis of the electronic structure would reveal the distribution of electrons within the molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an important indicator of molecular stability. tandfonline.com For adamantane (B196018) derivatives, these calculations can help predict reactive sites. tandfonline.comsemanticscholar.org Unfortunately, no specific HOMO-LUMO energy values or orbital visualizations for this compound have been reported in the searched literature.
Detailed Conformational Analysis and Energy Landscapes
The adamantyl group, being bulky and rigid, significantly influences the conformational preferences of the but-2-enoic acid chain. nih.gov A detailed conformational analysis would involve mapping the potential energy surface to identify the most stable three-dimensional structures (global and local minima) and the energy barriers between them. This is critical for understanding how the molecule's shape affects its properties and interactions. Such a study for this compound has not been found in the available literature.
Theoretical Prediction of Acid-Base Properties and pKa
The acidity of the carboxylic acid group, quantified by its pKa value, is a fundamental chemical property. Theoretical methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using a Polarizable Continuum Model (PCM). researchgate.netnih.gov These predictions are valuable, especially when experimental data is unavailable. researchgate.net While computational methods for predicting pKa for various carboxylic acids are well-established, a theoretically predicted pKa value specifically for this compound is not documented in the reviewed sources. researchgate.netntu.edu.iqnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. acs.org
Investigation of Intermolecular Interactions and Self-Assembly Propensities
MD simulations could be employed to study how molecules of this compound interact with each other in different environments. tandfonline.comsemanticscholar.orgksu.edu.sa This would involve analyzing the potential for hydrogen bonding through the carboxylic acid group and van der Waals interactions involving the bulky adamantane cage. Such simulations could reveal tendencies for self-assembly into larger ordered structures, a property of interest for materials science applications. However, no MD simulation studies focused on the self-assembly of this compound have been published.
Reaction Mechanism Modeling
Theoretical modeling can elucidate the step-by-step pathways of chemical reactions, including the structures of transition states and the associated energy barriers. acs.org For this compound, this could involve studying its synthesis, esterification, or decarboxylation. researchgate.net While reaction mechanisms for the formation of the adamantane cage and other adamantane derivatives have been studied, specific mechanistic modeling for reactions involving this compound is absent from the current scientific record. nih.govacs.orgacs.org
Transition State Calculations for Critical Synthetic Steps and Reactivity Profiles
The synthesis of this compound can be envisioned through several synthetic routes, with the Wittig and Reformatsky reactions being prominent examples for forming the crucial carbon-carbon double bond. Computational chemistry, particularly the calculation of transition states, is instrumental in understanding the mechanistic details and predicting the outcomes of such reactions.
A plausible synthetic approach involves the Wittig reaction between adamantan-1-yl methyl ketone and a stabilized ylide derived from an α-haloacetate. The stereoselectivity of the Wittig reaction is a classic subject of computational investigation. researchgate.netnih.gov The energy of the transition states leading to the (E) and (Z) isomers can be calculated to predict the major product. For stabilized ylides, the reaction generally favors the (E) isomer due to thermodynamic control, where the transition state resembles the product. pitt.eduscribd.com The bulky adamantyl group would likely further enforce this preference due to steric hindrance in the transition state leading to the (Z) isomer.
Alternatively, a Reformatsky reaction could be employed, reacting adamantan-1-yl methyl ketone with an α-haloester in the presence of zinc. byjus.combeilstein-journals.org The mechanism involves the formation of an organozinc reagent which then adds to the ketone. libretexts.org Transition state calculations for this reaction would focus on the chair-like transition state of the addition step to predict the diastereoselectivity of the initial β-hydroxy ester product, which is then dehydrated to form the α,β-unsaturated acid.
The reactivity profile of this compound itself can also be computationally explored. For instance, the susceptibility of the double bond to nucleophilic attack or the acidity of the carboxylic proton can be modeled. Density Functional Theory (DFT) is a common method to study the hydroxylation and other reactions of the adamantane cage, revealing a preference for reaction at the tertiary C-H bonds. nih.govelsevierpure.com
To illustrate the type of data generated from such studies, a hypothetical data table for the Wittig reaction is presented below. This table showcases the calculated activation energies for the transition states leading to the (E) and (Z) isomers.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (E:Z) |
| Wittig Reaction | Transition State to (E)-isomer | 15.2 | 98:2 |
| Transition State to (Z)-isomer | 18.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific computational studies.
Theoretical Prediction of Chemical Reactivity and Stereoselectivity
Beyond specific reaction pathways, theoretical calculations can predict the intrinsic chemical reactivity and stereoselectivity of this compound. This is often achieved through the calculation of various molecular descriptors and the analysis of the molecule's electronic structure.
The reactivity of the α,β-unsaturated carbonyl system can be analyzed using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's propensity to act as a nucleophile or an electrophile, respectively. nih.gov The LUMO is typically localized on the β-carbon of the butenoic acid moiety, indicating that this site is the most susceptible to nucleophilic attack.
Reactivity indices such as global hardness, softness, and electrophilicity can be calculated to provide a more quantitative measure of the molecule's reactivity. nih.gov These parameters help in comparing the reactivity of this compound with other related compounds.
The stereoselectivity of reactions involving this molecule is significantly influenced by the steric bulk of the adamantyl group. For instance, in reactions such as catalytic hydrogenation or epoxidation of the double bond, the adamantyl group would effectively block one face of the molecule, leading to a high degree of diastereoselectivity. Computational models can quantify this steric hindrance and predict the favored direction of attack for an incoming reagent.
A hypothetical data table of calculated reactivity indices is provided below to demonstrate how these theoretical predictions are presented.
| Descriptor | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Global Hardness (η) | 2.8 |
| Global Softness (S) | 0.36 |
| Electrophilicity Index (ω) | 1.54 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific computational studies.
An exploration into the chemical reactivity of this compound reveals a landscape rich with possibilities for structural modification and derivatization. The presence of two key functional groups—the carboxylic acid and the α,β-unsaturated system—provides distinct sites for chemical transformation. These modifications are pivotal for tuning the molecule's physicochemical properties and for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The bulky, lipophilic adamantane cage imparts unique characteristics to the molecule, influencing its reactivity and the properties of its derivatives.
Advanced Applications and Future Research Directions in Material Science and Chemical Biology
Utilization as a Building Block for Advanced Materials
The rigid, thermally stable, and three-dimensional structure of the adamantane (B196018) cage makes it an attractive component for advanced materials. However, research in this area typically employs adamantane derivatives with multiple functional groups capable of forming extensive networks.
Role in Chemical Biology Research (Excluding Clinical Applications, Dosage, and Safety)
Studies of Supramolecular Host-Guest Systems and Complexation (e.g., with Cyclodextrins)
The adamantane cage is a quintessential guest molecule in the field of supramolecular chemistry due to its ideal size, shape, and hydrophobicity for binding within the cavities of various host molecules. nih.govrsc.org This behavior is particularly well-documented with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.com The adamantyl group of (2E)-3-(adamantan-1-yl)but-2-enoic acid is expected to form highly stable 1:1 inclusion complexes, particularly with β-cyclodextrin, whose cavity dimensions are exceptionally well-suited for the adamantane cage. mdpi.comnih.gov
This strong host-guest interaction is driven by the hydrophobic effect, where the adamantyl moiety is favorably partitioned from the aqueous environment into the nonpolar cyclodextrin cavity. mdpi.com The association constants (Ka) for such complexes are typically in the range of 10³–10⁵ M⁻¹, indicating very strong and specific binding. nih.govmdpi.com In the complex formed between this compound and β-cyclodextrin, the adamantyl group would be encapsulated within the host, while the more polar but-2-enoic acid side chain would likely remain at the wider rim of the cyclodextrin cavity, exposed to the solvent. nih.gov This orientation allows for the carboxylic acid group to remain available for further interactions, such as pH-dependent release or binding to other molecules.
Research into the complexation of various adamantane derivatives provides a strong basis for predicting the behavior of this compound. Isothermal titration calorimetry (ITC) is a key technique used to precisely measure the thermodynamic parameters of these interactions. mdpi.comnih.gov
| Guest Molecule | Association Constant (Ka) [M⁻¹] | Enthalpy (ΔH) [kJ/mol] | Entropy (ΔS) [J/mol·K] | Reference |
|---|---|---|---|---|
| 1-Adamantanecarboxylic acid | 3.7 x 10⁴ | -31.8 | -21.1 | mdpi.comnih.gov |
| 1-Adamantanol | 5.9 x 10⁴ | -34.7 | -25.1 | mdpi.comnih.gov |
| Adamantan-1-amine | 2.5 x 10⁴ | -25.9 | -1.7 | mdpi.comnih.gov |
| Rimantadine | 1.4 x 10⁵ | -15.1 | 47.7 | nih.gov |
Beyond cyclodextrins, other macrocyclic hosts such as cucurbit[n]urils offer even stronger binding with adamantane derivatives, presenting further avenues for research in drug delivery and controlled release systems. nih.gov The formation of these supramolecular assemblies can be used to modify the physicochemical properties of the guest molecule, such as increasing its aqueous solubility or protecting it from degradation. oatext.com
Probing Structure-Activity Relationships for Molecular Recognition and Binding Mechanisms
The distinct structural components of this compound—the bulky, nonpolar adamantane cage and the planar, polar conjugated acid—are critical determinants of its potential interactions with biological targets. Understanding the structure-activity relationships (SAR) is key to designing molecules for specific applications, such as enzyme inhibition or receptor modulation.
The adamantane moiety is prized in medicinal chemistry for its ability to act as a "lipophilic bullet," anchoring a molecule into hydrophobic pockets of proteins. nih.gov Its rigid, three-dimensional structure ensures a well-defined orientation upon binding, which can enhance potency and selectivity. nih.gov For this compound, the adamantyl group would serve as the primary recognition element for nonpolar binding sites.
The but-2-enoic acid tail provides functionality for more specific interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor, or it can be deprotonated to form a carboxylate anion, enabling strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine in a protein active site. rsc.org Furthermore, the α,β-unsaturated system makes the β-carbon susceptible to nucleophilic attack by residues such as cysteine or histidine, allowing for potential covalent modification of a target protein.
The specific geometry of the molecule, with the (E)-configuration of the double bond, dictates the spatial relationship between the adamantane anchor and the functional groups on the side chain. This defined stereochemistry is crucial for precise docking into a binding site. Studies on adamantane derivatives like amantadine and rimantadine, which inhibit the M2 proton channel of the influenza A virus, have shown that subtle changes in the substituent on the adamantane cage dramatically affect binding affinity and activity. nih.govnih.govacs.org
| Structural Feature | Physicochemical Property | Potential Binding Interaction | Example from Related Compounds |
|---|---|---|---|
| Adamantane Cage | Bulky, rigid, lipophilic | Hydrophobic interactions, van der Waals forces | Anchoring in the hydrophobic pore of the influenza M2 channel nih.govnih.gov |
| Carboxylic Acid Group | Polar, acidic | Hydrogen bonding, ionic interactions (salt bridges) | Binding of adamantane-1-carboxylic acid in coordination cages rsc.org |
| (E)-Alkene Linker | Rigid, planar | Defines spatial orientation between cage and acid | Stereoselectivity is critical for antiviral activity in complex adamantane derivatives rsc.org |
| α,β-Unsaturated System | Electrophilic β-carbon | Potential for covalent bond formation (Michael addition) | Used in the design of covalent enzyme inhibitors |
Innovative Synthetic Methodologies for Future Elaboration
The synthesis and further functionalization of this compound can benefit from modern synthetic strategies that offer greater efficiency and access to novel derivatives. While classic methods like the Wittig or Horner-Wadsworth-Emmons reactions are viable for constructing the butenoic acid side chain from an adamantyl ketone precursor, more innovative approaches can be envisioned for future elaboration.
Direct C–H functionalization of the adamantane core represents a powerful strategy to introduce additional substituents. nih.gov These methods, often employing transition metal catalysis or radical-based chemistry, can selectively activate the strong C–H bonds at the bridgehead or secondary positions of the adamantane cage. This would allow for the synthesis of derivatives of this compound that are decorated with other functional groups, expanding the accessible chemical space and enabling fine-tuning of its properties.
Other advanced methodologies applicable to adamantane derivatives include:
Palladium-Catalyzed Carbonylation: This technique can be used to introduce carbonyl groups, including esters and carboxylic acids, directly onto the adamantane scaffold. nih.gov
Radical-Mediated Reactions: These reactions provide a versatile toolkit for forming C-C and C-heteroatom bonds on the adamantane core under mild conditions. nih.gov
Lewis Acid-Promoted Rearrangements: The foundational Schleyer synthesis of adamantane itself relies on a Lewis acid-catalyzed rearrangement. mdpi.com This principle can be extended to create complex, substituted adamantane-like scaffolds.
For the side chain, modern cross-coupling reactions could be employed to modify the butenoic acid moiety. For example, decarboxylative coupling reactions could potentially be used to append different groups at the α-position of the carboxylic acid.
Exploration of Novel Reactivity Patterns and Uncharted Chemical Space
The bifunctional nature of this compound provides a platform for exploring novel reactivity. The interplay between the inert adamantane cage and the reactive side chain can lead to new chemical transformations and materials.
Michael Addition Chemistry: The electrophilic β-carbon of the butenoic acid moiety is a prime site for conjugate addition reactions. This could be exploited for bioconjugation, attaching the molecule to biomolecules, or for polymerization reactions to create novel polymers with adamantyl side chains. These polymers could have applications in materials science, forming self-assembling hydrogels or films through host-guest interactions with cyclodextrins.
Cycloaddition Reactions: The electron-deficient double bond can participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex heterocyclic systems appended to the adamantane core.
Functionalization of the Cage: As mentioned, late-stage functionalization of the adamantane cage itself, while leaving the butenoic acid intact, opens a vast area of "uncharted chemical space." nih.gov The creation of di-, tri-, or tetra-substituted adamantanes bearing a butenoic acid group would generate molecules with highly complex three-dimensional structures and tailored properties.
Computational chemistry can play a significant role in navigating this uncharted space. researchgate.net By predicting the properties of hypothetical derivatives, researchers can prioritize synthetic targets that are most likely to exhibit desired behaviors, whether for materials science applications or as probes for biological systems.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Beyond routine techniques like ¹H and ¹³C NMR for basic structural confirmation, a suite of advanced analytical methods is necessary to fully characterize the structure, dynamics, and interactions of this compound and its derivatives.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals. nih.gov Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for confirming the (E)-stereochemistry of the double bond by observing through-space correlations between protons on opposite sides of the alkene.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. rsc.orgnih.gov This technique is invaluable for confirming stereochemistry, analyzing intermolecular interactions (like hydrogen bonding and crystal packing), and directly visualizing host-guest complexes with molecules like cyclodextrins. nih.gov
Solid-State NMR (ssNMR): For studying non-crystalline or poorly crystalline materials, such as polymers or host-guest complexes in the solid state, ssNMR is a powerful tool. Advanced techniques like Rotational-Echo Double-Resonance (REDOR) NMR can measure internuclear distances with high precision, providing direct evidence of guest encapsulation and its orientation within a host. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation. The fragmentation pattern of the adamantane cage is characteristic and can be used to identify its presence and substitution pattern. mdpi.com
Isothermal Titration Calorimetry (ITC): This is the gold-standard technique for quantifying the thermodynamics of binding interactions. mdpi.com It directly measures the heat released or absorbed during the formation of a host-guest complex, allowing for the precise determination of the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.gov
| Technique | Information Provided |
|---|---|
| 2D NMR (NOESY/ROESY) | Confirmation of (E)-alkene stereochemistry; solution-state conformation. |
| X-ray Crystallography | Unambiguous 3D structure; bond lengths and angles; crystal packing; visualization of host-guest complexes. nih.gov |
| Solid-State NMR (REDOR) | Internuclear distances in solid-state host-guest complexes; conformation in solid materials. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural information from characteristic fragmentation patterns of the adamantane cage and side chain. mdpi.com |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (Ka, ΔH, ΔS) of host-guest complexation. mdpi.com |
Q & A
Basic: What are the common synthetic routes for (2E)-3-(adamantan-1-yl)but-2-enoic acid, and how are stereochemical outcomes controlled?
Methodological Answer:
The synthesis typically employs condensation reactions such as the Perkin or Wittig reactions. For example, adamantane derivatives (e.g., 1-adamantane carbonyl compounds) can react with α,β-unsaturated carboxylic acid precursors under acidic or basic conditions. The stereoselectivity of the double bond (E/Z configuration) is controlled by reaction temperature, solvent polarity, and catalysts. For instance, using bulky bases in the Wittig reaction favors the (E)-isomer due to steric hindrance . Acidic work-up steps may stabilize the carboxylic acid group while preserving the adamantane moiety .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify adamantane protons (δ ~1.6–2.2 ppm as multiplet peaks) and the α,β-unsaturated acid protons (δ ~6.5–7.5 ppm for vinyl protons, δ ~12–14 ppm for COOH) .
- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and ~2500–3300 cm (broad O-H stretch) confirm the carboxylic acid group .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M-H]) and fragments corresponding to adamantane loss .
Basic: How do solvent polarity and pH affect the solubility and stability of this compound?
Methodological Answer:
The compound exhibits poor solubility in water due to the hydrophobic adamantane group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility increases under basic conditions (pH > 8) via deprotonation of the carboxylic acid group. Stability studies in ethanol/water mixtures (1:1) show degradation <5% over 24 hours at 25°C, but acidic conditions (pH < 3) may protonate the carboxylate, reducing solubility .
Advanced: How can computational methods like DFT optimize the synthesis or predict reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Transition States : Predict regioselectivity in cycloaddition or substitution reactions involving the α,β-unsaturated acid .
- Electrostatic Potentials : Identify reactive sites (e.g., carboxylate oxygen for nucleophilic attacks) .
- Solvent Effects : COSMO-RS simulations estimate solvation energies to optimize reaction solvents .
Validated computational results should align with experimental H NMR coupling constants (J ~15–18 Hz for the (E)-isomer) .
Advanced: What strategies resolve contradictions between experimental data (e.g., crystallography vs. computational geometry)?
Methodological Answer:
Discrepancies between X-ray crystallography (experimental bond lengths/angles) and DFT-optimized structures often arise from crystal packing forces. To resolve this:
- Refine crystallographic data using software like SHELXL, accounting for thermal motion and disorder .
- Compare experimental vs. computed IR/Raman spectra; deviations >5% may indicate inadequate functional/basis set selection .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonds) influencing crystal structure .
Advanced: How does the adamantane moiety influence the biological activity of this compound in membrane interactions?
Methodological Answer:
Adamantane’s rigid, lipophilic structure enhances membrane permeability, as shown in analogs like adarotene derivatives. Studies on similar compounds reveal:
- Membrane Disruption : Adamantane-containing acids increase membrane fluidity in Staphylococcus aureus, measured via fluorescence anisotropy (Δr > 0.15) .
- Bioavailability : LogP values (~3.5–4.0) indicate moderate lipophilicity, balancing cellular uptake and solubility .
- Target Binding : Docking simulations suggest adamantane fits into hydrophobic pockets of enzymes (e.g., FabI enoyl-ACP reductase), disrupting lipid biosynthesis .
Advanced: What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Disorder in Adamantane : The bulky group often exhibits rotational disorder. Mitigated by collecting data at low temperatures (100 K) and using restraints in SHELXL refinement .
- Weak X-ray Scattering : Light atoms (C, O) in the adamantane framework require high-resolution data (d-spacing < 0.8 Å) and synchrotron sources .
- Twinned Crystals : TWINLAW in SHELXL identifies twin laws, and HKLF 5 merges overlapping reflections .
Advanced: How can researchers validate the purity and stereochemical integrity of synthesized batches?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (95:5) to separate enantiomers; retention times differ by >2 minutes for (E) vs. (Z) isomers .
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
- TGA/DSC : Thermal decomposition profiles (onset ~220°C) confirm absence of solvates or hydrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
